molecular formula C17H18ClFN4O B2682335 N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421461-56-4

N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2682335
CAS No.: 1421461-56-4
M. Wt: 348.81
InChI Key: ZKMXPUHYXCPQFA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Phenyl Group: The phenyl group with chloro and fluoro substituents is attached through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens (Cl₂, Br₂) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, compounds of this type may:

    Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.

    Inhibit Enzymes: Act as inhibitors of enzymes, blocking their catalytic activity.

    Modulate Signaling Pathways: Influence intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: can be compared to other piperidine carboxamides with different substituents on the aromatic rings or variations in the piperidine or pyridazinyl groups.

Uniqueness

    Substituent Effects: The presence of chloro and fluoro groups on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

    Pyridazinyl Group: The pyridazinyl group may confer unique binding properties or interactions with biological targets.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-13-5-6-15(19)14(18)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMXPUHYXCPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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